Su(z)2 protein
Description
Properties
CAS No. |
141560-41-0 |
|---|---|
Molecular Formula |
C9H15NO4 |
Synonyms |
Su(z)2 protein |
Origin of Product |
United States |
Molecular Architecture and Transcriptional Regulation of Su Z 2 Protein
Genomic Locus and Gene Expression Analysis of Su(z)2
The Su(z)2 gene is located adjacent to Psc in the Drosophila genome. nih.gov Both Psc and Su(z)2 are members of the Su(z)2 complex. flybase.org Studies using immunohistochemistry have detected the protein products of Psc and Su(z)2 at numerous sites on polytene chromosomes, with significant co-localization observed with other PcG proteins like Polycomb (Pc) and Polyhomeotic (Ph), suggesting their frequent collaborative action on target genes. sdbonline.org
Gene expression analysis indicates that Su(z)2 transcript levels can be regulated by other PcG members. For instance, depletion of Polycomb (Pc) in Drosophila embryos leads to a significant increase in Su(z)2 transcripts. plos.org This suggests that Pc is required for the repression of Su(z)2, consistent with known cross-regulation among PcG members. plos.org
Transcriptional Regulation by Other PcG Members (e.g., Polycomb)
Polycomb Group proteins are known to regulate gene expression through the formation of multi-protein complexes like PRC1 and PRC2. oup.comcsic.es While PcG proteins are predominantly associated with transcriptional repression, some studies suggest they can also function as positive regulators of transcription for certain genes. oup.com The expression of Su(z)2 itself appears to be subject to regulation by other PcG components, notably by Pc-mediated repression. plos.org This intricate regulatory network among PcG members contributes to the precise control of developmental gene expression.
Alternative Splicing and Isoform Characterization
Alternative splicing is a crucial process in eukaryotes that generates multiple protein isoforms from a single gene, significantly contributing to protein diversity and adding another layer of gene expression regulation. researchgate.netfrontiersin.org While the provided search results mention alternative splicing in the context of other genes nih.govmdpi.comfrontiersin.org, specific detailed information on alternative splicing and isoform characterization solely for the Su(z)2 gene is not extensively detailed within the provided snippets. The FlyBase gene report for Dmel\Su(z)2 mentions "Transcripts" but does not elaborate on specific alternative splicing events or characterized isoforms. flybase.org Further research would be needed to fully characterize the alternative splicing profiles and resulting protein isoforms of Su(z)2.
Protein Domain Organization and Functional Significance
The Su(z)2 protein, like its homolog PSC, is a large protein with distinct functional regions. oup.compnas.org It shares a conserved N-terminal homology region (HR) with PSC, while its larger C-terminal region (CTR) is not strictly homologous but shares a similar amino acid composition. nih.govnih.gov
N-terminal Homology Region (HR) and Protein-Protein Interaction Modules
The N-terminal homology region (HR) of Su(z)2, which spans approximately 200 amino acids and shares about 37.4% identity with a corresponding region in PSC, is critical for mediating interactions with other PcG proteins. nih.gov This region serves as a hub for protein interactions, facilitating the assembly of Su(z)2 into PRC1-like complexes with other core subunits such as Ph, Pc, and dRING1. oup.comnih.gov Experimental evidence demonstrates that the N-terminal homology region is sufficient and necessary for the formation of a stable four-protein complex. nih.gov
C-terminal Region (CTR): Role in Chromatin Compaction and Remodeling Inhibition
The large C-terminal region (CTR) of Su(z)2 is a nonhomologous region compared to PSC but possesses similar biochemical activities related to chromatin modification. nih.govnih.gov This region is involved in DNA binding and plays a significant role in the inhibition of chromatin remodeling. nih.gov The CTR of Su(z)2, like that of PSC, can compact chromatin in vitro without causing global changes in nucleosome organization. nih.gov While initially believed to harbor the core activity of compacting chromatin, some studies suggest the core activity might reside in the HR. oup.com Nevertheless, the CTR is crucial for the inhibitory effects on chromatin structure. nih.govpnas.orgnih.gov The precise mechanism by which the CTR exerts its effects on chromatin, despite the lack of strict primary sequence homology with the PSC CTR, is still under investigation, but it is hypothesized that shared unusual amino acid compositions and predicted disorder in these regions may underlie their conserved activity. nih.govpnas.org
RING-Finger Domain: E3 Ubiquitin Ligase Activity
While the provided search results primarily highlight the role of the RING domain in the context of other PRC1 subunits like Sex combs extra (Sce, also known as dRING) and PSC as components of the E3 ubiquitin ligase module pnas.orgcsic.es, and discuss RING-finger E3 ubiquitin ligase activity in general nih.govcaas.cnfrontiersin.orgnih.govcaas.cn, a specific, detailed characterization of a RING-finger domain within the this compound itself and its direct E3 ubiquitin ligase activity is not explicitly detailed in the provided snippets. The information suggests that the E3 ligase activity within PRC1-like complexes containing Su(z)2 is often attributed to the dRING1 (Sce) subunit in conjunction with the PSC/Su(z)2 protein. pnas.orgcsic.es Further focused research would be required to definitively characterize a dedicated RING-finger domain within Su(z)2 and its specific E3 ubiquitin ligase activity, if any, independent of the dRING1 subunit in the context of PRC1. Some sources mention PSC having a conserved motif near its N terminus containing a RING and RAWUL domain important for PRC1 assembly and activity pnas.org, and given Su(z)2 is a homolog, it's plausible it might possess a similar feature, but the provided text does not confirm a functional RING-finger E3 ligase domain within Su(z)2 itself.
Data Tables
Based on the search results, here is a summary of some key functional aspects of Su(z)2 and its regions:
| Feature/Region | Functional Significance | Associated PcG Members (if applicable) | Source(s) |
| Overall this compound | Gene silencing, Chromatin modification, PRC1 component | PRC1 core subunits (Pc, Ph, dRING1) | oup.comnih.govoup.comcsic.es |
| Genomic Locus | Adjacent to Psc in Drosophila genome | - | nih.gov |
| Gene Expression | Regulated by other PcG members (e.g., repressed by Pc) | Pc | plos.org |
| N-terminal Region (HR) | Mediates complex formation, Protein interactions | Pc, Ph, dRING1 | oup.comnih.gov |
| C-terminal Region (CTR) | DNA binding, Chromatin compaction, Inhibits remodeling | - | nih.govpnas.orgnih.gov |
Detailed Research Findings
Detailed research findings highlight the functional overlap and distinctions between Su(z)2 and its homolog PSC. Both proteins exhibit similar in vitro activities, including DNA binding, chromatin compaction, and inhibition of chromatin remodeling. nih.gov Su(z)2 can form a functional PRC1-like core complex with Pc, Ph, and dRING1, similar to PSC. nih.gov
Studies investigating the domains of Su(z)2 have shown that the N-terminal homology region is crucial for complex formation, while the C-terminal region is sufficient for DNA binding and inhibiting chromatin remodeling. nih.gov Despite the lack of strict sequence homology in their CTRs, Su(z)2 and PSC CTRs share unusual amino acid compositions and are predicted to be disordered, suggesting these properties are important for their conserved activity in modifying chromatin structure. nih.govpnas.org
Genetic studies in Drosophila have also provided insights into Su(z)2 function in vivo. For example, mutant alleles of Su(z)2, along with other PcG genes, were identified as strong suppressors of dE2F1-RNA interference phenotypes, suggesting that the Polycomb group, including Su(z)2, may regulate cell proliferation by repressing dE2F1 transcription. oup.com Furthermore, resupply of both Psc and Su(z)2 proteins to mutant clones can lead to the rerepression of target genes like Abd-B and rescue tumorous phenotypes, demonstrating their importance in maintaining silenced states in vivo. researchgate.net
Cellular and Subcellular Localization of Su Z 2 Protein
Nuclear Localization and Association with Chromatin
Su(z)2 protein is predominantly localized within the nucleus, where it exerts its regulatory functions through association with chromatin sdbonline.orgnih.gov. Studies, particularly in Drosophila melanogaster, have utilized techniques such as immunohistochemistry to visualize the distribution of Su(z)2 on polytene chromosomes. These experiments revealed that Su(z)2, along with the related protein Psc, binds to a significant number of specific sites on polytene chromosomes, estimated to be between 80 and 90 sites sdbonline.org. This widespread, yet specific, binding pattern highlights its extensive involvement in regulating gene expression across the genome. The association with chromatin is fundamental to its role in epigenetic silencing, as it positions the protein to interact with DNA and associated factors that control gene accessibility and transcription mdpi.com.
Binding to Polycomb Response Elements (PREs) and Other Regulatory DNA Sequences
A critical aspect of Su(z)2's chromatin association is its targeting to specific DNA sequences known as Polycomb Response Elements (PREs) mdpi.comoup.comsdbonline.org. PREs are cis-regulatory DNA elements that serve as recruitment platforms for PcG protein complexes, including those containing Su(z)2 oup.com. These elements are essential for the stable maintenance of repressed transcriptional states through cell division oup.com. While PREs exhibit limited sequence homology, they are characterized by an enrichment of binding motifs for various DNA-binding factors oup.com. These factors play a crucial role in the recruitment of PcG proteins to PREs mdpi.comoup.com. Although Pleiohomeotic (Pho) is recognized as a sequence-specific DNA-binding PcG protein, other DNA-binding proteins cooperate on PREs to facilitate the recruitment of Polycomb regulatory complexes that include proteins like Su(z)2 mdpi.comoup.com. Beyond canonical PREs, Su(z)2's association with approximately 80-90 sites on polytene chromosomes suggests potential binding or association with other regulatory DNA sequences or genomic regions, possibly through interactions with other chromatin-associated proteins or complexes sdbonline.org.
Dynamic Chromosomal Association and Dissociation
The association of Su(z)2 with chromosomes is not static but exhibits dynamic characteristics. Studies on PcG proteins, including those functionally homologous to Su(z)2 like Psc, have shown that their chromosomal association profiles can change during development sdbonline.org. Furthermore, immunocytochemistry experiments in Drosophila embryos have provided insights into the dynamic behavior of PcG proteins during the cell cycle. These studies demonstrate that the majority of several PcG proteins, including Psc (which shares functional homology with Su(z)2), dissociate from chromosomes during mitosis sdbonline.orgnih.gov. Reassociation with chromosomes occurs as cells exit mitosis, with Psc reassociating earlier than some other PcG subunits like Pc and Ph sdbonline.org. This dynamic dissociation and reassociation during mitosis is thought to be important for the heritability of epigenetic states, allowing for the re-establishment of repressive chromatin domains in daughter cells sdbonline.org. The functional homology between Su(z)2 and Psc suggests that Su(z)2 likely shares similar dynamic chromosomal association and dissociation patterns, contributing to the maintenance of cellular memory through cell division sdbonline.orgnih.gov.
Here is a summary of the cellular and subcellular localization characteristics of this compound:
| Feature | Description | Key Locations/Associations |
| Cellular Localization | Nucleus | N/A |
| Subcellular Localization | Associated with Chromatin | Polytene Chromosomes (80-90 specific sites) sdbonline.org |
| DNA Binding/Association | Binds or associates with Polycomb Response Elements (PREs) and other sites. | PREs, other regulatory DNA sequences mdpi.comoup.comsdbonline.org |
| Dynamic Association | Dissociates from chromosomes during mitosis and reassociates post-mitosis. | Chromosomes during cell cycle sdbonline.org |
Data Table: Chromosomal Binding Sites of PcG Proteins on Drosophila Polytene Chromosomes
| Protein | Approximate Number of Binding Sites | Co-localization with Su(z)2? | Source |
| Su(z)2 | 80-90 | N/A | sdbonline.org |
| Psc | 80-90 | Yes | sdbonline.org |
| Polycomb (Pc) | Not specified number, but co-localizes at many sites | Yes | sdbonline.org |
| Polyhomeotic (Ph) | Not specified number, but co-localizes at many sites | Yes | sdbonline.org |
| Zeste | Not specified number, but co-localizes at many sites | Yes | sdbonline.org |
Note: The exact number of binding sites can vary depending on the cell type and developmental stage.
Mechanistic Basis of Su Z 2 Protein Function in Gene Expression Regulation
Integration into Polycomb Repressive Complex 1 (PRC1)
Su(z)2 is a component of the Polycomb Repressive Complex 1 (PRC1), a multiprotein complex crucial for chromatin-based gene silencing. csic.esnih.govuniprot.orgnih.govsdbonline.orgsdbonline.orgoup.comroyalsocietypublishing.org In Drosophila, the canonical PRC1 complex typically includes the proteins Polycomb (Pc), Polyhomeotic (Ph), Sex combs on Midleg (Scm), and a heterodimer of Sex combs extra (Sce, also known as dRING) and either Posterior sex combs (Psc) or Su(z)2. csic.esnih.govpnas.orgbiorxiv.orgsdbonline.orgsdbonline.orgoup.comroyalsocietypublishing.orgnih.gov
Su(z)2 as a Core or Accessory Subunit of PRC1
Su(z)2 can function as a component of PRC1. sdbonline.orgsdbonline.orgbiorxiv.org In Drosophila, Su(z)2, along with Psc, is part of the E3 ubiquitin ligase module of PRC1, which also includes Sce (dRING). csic.esnih.gov This module is responsible for the monoubiquitination of histone H2A at lysine (B10760008) 118 (H2AK118ub in Drosophila, equivalent to H2AK119ub in mammals). csic.esnih.govpnas.orgbiorxiv.orgoup.com While canonical PRC1 contains Pc, Ph, Scm, and the Sce-Psc or Sce-Su(z)2 dimer, variant PRC1 complexes also exist. csic.esnih.govoup.combiorxiv.org Some research suggests that Su(z)2 can form a functional PRC1-like core complex with other PcG proteins, such as Ph, Pc, and dRING1. nih.gov
Functional Redundancy and Synergistic Interactions with Posterior sex combs (Psc)
Su(z)2 and Posterior sex combs (Psc) are functional homologs and exhibit significant overlap in their activities and localization. nih.govsdbonline.orgnih.govnih.govnih.govnih.gov They share a region of homology in their N-terminal domains, which is important for mediating interactions with other PRC1 components. nih.gov Both proteins colocalize with other PRC1 components like Ph and Pc at numerous sites on polytene chromosomes. nih.govnih.gov Studies involving mutations in both Psc and Su(z)2 genes have revealed functional redundancy, where the absence of both genes leads to more severe developmental defects and derepression of Hox genes compared to single mutants. nih.govnih.govsdbonline.orgeur.nl This suggests that while they have overlapping roles, they may also have some distinct targets or functions. nih.gov Genetic interaction studies have also indicated synergistic effects between Su(z)2 and other PcG genes like ph. sdbonline.org
Formation of Variant PRC1 Complexes (e.g., Su(z)2-PRC1)
Beyond the canonical PRC1, Su(z)2 is also found in variant PRC1 (vPRC1) complexes in Drosophila. csic.esnih.govbiorxiv.org These variant complexes can have different subunit compositions and potentially distinct functions compared to canonical PRC1. csic.esnih.govbiorxiv.org For instance, the dRing-associated factor (dRAF) complex in Drosophila contains Sce, Psc/Su(z)2, and the H3K36-specific demethylase dKDM2. csic.esnih.gov The existence of different PRC1 subtypes, defined by their PCGF proteins (like Psc and Su(z)2) and accessory proteins, contributes to the diversity of PRC1 functions. biorxiv.org While Su(z)2 can replace Psc in a functional complex with other core PRC1 proteins in vitro, the precise composition and targets of endogenous Su(z)2-containing variant PRC1 complexes in vivo are areas of ongoing research. nih.govnih.govplos.org
Molecular Mechanisms of Chromatin Modification and Remodeling by Su(z)2
Su(z)2 contributes to gene repression through its ability to interact with DNA and influence chromatin structure. nih.govbiorxiv.orgnih.govsdbonline.orgbiorxiv.orgnih.govnih.govnih.goveur.nl These molecular mechanisms involve both direct DNA binding and the induction of chromatin compaction. biorxiv.orgnih.govbiorxiv.orgnih.govnih.govnih.goveur.nl
Direct DNA Binding Activity
Su(z)2 possesses direct DNA binding activity. csic.esnih.govbiorxiv.orgnih.govnih.gov Studies have shown that purified Su(z)2 protein can bind to DNA in vitro. nih.gov While Psc is known to bind tightly to free DNA without a known sequence bias, Su(z)2 also exhibits DNA binding, albeit with a lower affinity compared to Psc in some assays. nih.gov The C-terminal region of Su(z)2, which is not homologous to Psc, has been implicated in DNA binding. nih.gov
Induction of Chromatin Compaction
A key function of Su(z)2 is its ability to induce chromatin compaction. biorxiv.orgnih.govbiorxiv.orgnih.govnih.govnih.goveur.nl Similar to Psc, Su(z)2 can compact nucleosomal arrays in vitro. nih.goveur.nlsdbonline.org This chromatin compaction is thought to contribute to the repressive function of PRC1 by making the DNA less accessible to the transcriptional machinery. biorxiv.orgsdbonline.orgsdbonline.orgoup.comfrontiersin.org The C-terminal region of Su(z)2 is believed to play a significant role in this chromatin compacting activity. nih.govsdbonline.orgpnas.orgnih.gov This ability to compact chromatin, along with the inhibition of chromatin remodeling, is considered a primary mechanism by which PRC1, including Su(z)2-containing complexes, represses certain genes. sdbonline.org
Table 1: In vitro DNA Binding Affinity of Su(z)2 and Psc
| Protein | Kd for 157-bp DNA (nM) |
| Su(z)2 | 1.58 ± 0.21 nih.gov |
| Psc | 0.17 ± 0.04 nih.gov |
Note: Kd values represent the dissociation constant, where a lower value indicates higher binding affinity.
Table 2: Key Components and Activities of Canonical PRC1 in Drosophila
| Component | Role/Activity |
| Pc | Recognizes H3K27me3 mark (via CHROMO domain) csic.esnih.gov |
| Ph | Involved in oligomerization (via SAM domain) csic.esnih.gov |
| Scm | Accessory subunit csic.esnih.govnih.gov |
| Sce (dRING) | E3 ubiquitin ligase (forms heterodimer with Psc/Su(z)2) csic.esnih.gov |
| Psc/Su(z)2 | E3 ubiquitin ligase (forms heterodimer with Sce), DNA binding, chromatin compaction, inhibits chromatin remodeling csic.esnih.govnih.goveur.nlsdbonline.org |
Table 3: Functional Similarities and Differences between Su(z)2 and Psc
| Feature | Su(z)2 | Psc |
| Homology Region (N-terminal) | Present, mediates complex formation nih.govnih.gov | Present, mediates complex formation nih.govnih.gov |
| Non-homologous Region (C-terminal) | Present, involved in DNA binding and chromatin activities nih.govnih.gov | Present, involved in chromatin activities nih.govnih.gov |
| In vitro DNA Binding | Yes nih.gov | Yes, higher affinity than Su(z)2 nih.gov |
| Chromatin Compaction | Yes nih.goveur.nlsdbonline.org | Yes nih.goveur.nlsdbonline.org |
| Inhibition of Chromatin Remodeling | Yes nih.goveur.nlsdbonline.org | Yes nih.goveur.nlsdbonline.org |
| Functional Redundancy in vivo | Yes, with Psc nih.govnih.govsdbonline.orgeur.nl | Yes, with Su(z)2 nih.govnih.govsdbonline.orgeur.nl |
| Mutant Phenotypes | Segmental defects nih.gov | Anterior-posterior transformations, abnormal head morphology nih.gov |
| Colocalization with PcG proteins on polytene chromosomes | Yes nih.govnih.gov | Yes nih.govnih.gov |
Table 4: Examples of Variant PRC1 Components in Drosophila
| Complex Type | Key Components | Associated Activities |
| Canonical PRC1 | Sce, Psc/Su(z)2, Pc, Ph, Scm csic.esnih.govpnas.orgbiorxiv.orgsdbonline.orgsdbonline.orgoup.comroyalsocietypublishing.orgnih.gov | H2A monoubiquitination, chromatin compaction, gene silencing csic.esnih.govpnas.orgbiorxiv.orgoup.com |
| dRAF | Sce, Psc/Su(z)2, dKDM2 csic.esnih.gov | H2A monoubiquitination, H3K36me2 demethylation csic.esnih.gov |
| vPRC1s (containing RYBP or l(3)73Ah) | Sce, Psc/Su(z)2, RYBP or l(3)73Ah, other accessory proteins biorxiv.org | Diverse functions, including H2A ubiquitination biorxiv.org |
Inhibition of ATP-Dependent Chromatin Remodeling
Su(z)2 plays a significant role in inhibiting ATP-dependent chromatin remodeling complexes, such as Swi/Snf. This inhibitory activity is a key mechanism by which Su(z)2, often as part of PRC1, contributes to transcriptional repression. Studies using restriction enzyme accessibility (REA) assays have shown that Su(z)2 inhibits Swi/Snf-mediated chromatin remodeling of nucleosomal arrays. nih.gov This inhibition is concentration-dependent. nih.gov
Experimental data from REA assays demonstrate the inhibitory effect of Su(z)2 on chromatin remodeling. For instance, 50% inhibition of remodeling on mononucleosomes occurs at an approximate ratio of 0.5 protein per nucleosome for both Su(z)2 and Psc. nih.gov Su(z)2 inhibited remodeling on mononucleosomes more effectively than Psc, although inhibition on mononucleosomes was less efficient than on 12-nucleosome arrays. nih.gov
Here is a summary of biochemical activities related to chromatin remodeling inhibition:
| Protein or Complex | Substrate | 50% Inhibition (Protein/Nucleosome Ratio, Active Conc.) | 50% Inhibition (Protein/Nucleosome Ratio, Total Conc.) |
| Su(Z)2 | 12-nucleosome | ~0.5 | Not specified |
| Su(Z)2 | Mononucleosome | ~2.5 | Not specified |
| Su(Z)2-C | Mononucleosome | 0.17 ± 0.05 nM (Kd for DNA) | Not specified |
| PSC | Mononucleosome | Less efficient than Su(Z)2 | Not specified |
Note: The 50% inhibition ratios for active concentration were derived from graphical data where applicable and represent approximate values. nih.gov
Histone H2A Monoubiquitination (H2AK119ub1/H2AK118ub1)
Su(z)2, as a component of PRC1, is involved in the monoubiquitination of histone H2A at lysine 118 (H2AK118ub1) in Drosophila and lysine 119 (H2AK119ub1) in humans. nih.govportlandpress.com This modification is catalyzed by the E3 ubiquitin ligase activity of a module within PRC1 consisting of Sex combs extra (Sce, also known as dRING) and Psc or Su(z)2. biologists.comcsic.es The Sce:Psc module and its human counterpart, RING1B (RNF2):BMI1, possess E3 ligase activity towards histone H2A in nucleosomes in vitro. biologists.com
H2AK119ub1 is a hallmark modification associated with PcG-mediated repression and is enriched at repressed promoters containing CpG islands. biorxiv.org While the precise mechanism by which H2AK119ub1 contributes to transcriptional repression is still debated, it is considered essential for maintaining the repressed state of PcG-target genes. biorxiv.orgresearchgate.net Loss of H2AK119ub1 can lead to the displacement of PRC2 activity and a reduction in H3K27me3 deposition, affecting both PRC2.1 and PRC2.2 variants and potentially destabilizing canonical PRC1. biorxiv.orgresearchgate.net Variant PRC1 forms can sense H2AK119ub1 deposition, which helps stabilize them at sites where this modification is abundant. researchgate.net
Transcriptional Repression and Gene Silencing Pathways
Su(z)2 contributes to transcriptional repression and gene silencing pathways primarily through its incorporation into PRC1 complexes and its influence on chromatin structure and modifications. PcG proteins, including Su(z)2, are critical for maintaining stable repression of developmentally important genes. oup.combiologists.compnas.org
Maintenance of Transcriptional Repression
PcG-mediated transcriptional repression involves an initial phase where gene-specific transcription factors repress target genes, followed by a maintenance phase where PcG proteins take over control of repression. biologists.com Su(z)2 is involved in this maintenance phase, helping to perpetuate the silenced state across cell divisions. biologists.com The ability of PRC1, containing Su(z)2, to inhibit chromatin remodeling and compact chromatin is thought to be crucial for this long-term maintenance of repression. nih.govbiologists.com
Studies have shown that deletion of certain Polycomb Response Elements (PREs), DNA sequences that recruit PcG proteins, can lead to increased expression levels of Psc and Su(z)2, suggesting that the Psc-Su(z)2 locus is itself a target of PcG regulation, contributing to the maintenance of appropriate PcG protein levels. nih.gov
Regulation of Specific Target Genes (e.g., Hox clusters, Myc, Ci)
Su(z)2, often in conjunction with other PcG proteins in PRC1, regulates the expression of specific target genes crucial for development.
Hox clusters: PcG proteins, including Su(z)2 and Psc, are well-known for their essential role in maintaining the repressed state of homeotic (Hox) genes, ensuring proper body segment identity during development. nih.govoup.complos.org Deletion of both Su(z)2 and Psc in Drosophila can result in the derepression of Hox genes like Abdominal-B (Abd-B). nih.govplos.org This highlights the redundant and critical function of Su(z)2 and Psc in repressing these key developmental regulators.
Myc: Su(z)2 has been shown to play a unique antagonistic role in the auto-repression of the Myc gene in Drosophila. plos.orgnih.gov Myc protein typically represses its own gene (dmyc). plos.orgnih.gov Depletion of Polycomb (Pc) can abrogate this auto-repression, and this is correlated with a dramatic increase in Su(z)2 levels. plos.orgnih.govnih.gov Ectopic expression of Su(z)2 can interfere with Myc auto-repression, leading to increased levels of Myc protein and subsequent activation of Myc target genes. plos.orgnih.govresearchgate.net This suggests that Su(z)2 helps maintain appropriate dmyc expression levels necessary for embryonic growth and proliferation by disrupting the auto-repressive feedback loop. plos.org
Ci: Different PcG proteins can have distinct roles in regulating the transcription of genes like Ci (Cubitus interruptus) in Drosophila. While some PRC1 components like Pc and Sce might be involved in repression, studies have shown that depletion of Psc-Su(z)2 did not result in obvious repression on Ci levels in certain contexts, suggesting potentially different or context-dependent roles for Su(z)2 in regulating specific targets like Ci. oup.com
Interplay with PRC2 and other Epigenetic Regulatory Complexes
Su(z)2 functions within the broader context of epigenetic regulation, interacting and coordinating with other protein complexes, most notably Polycomb Repressive Complex 2 (PRC2).
PRC1, containing Su(z)2, and PRC2 are the two main classes of PcG complexes that work together to establish and maintain repressive chromatin states. csic.esbiorxiv.orgoup.com PRC2 is known for its histone methyltransferase activity, specifically trimethylating lysine 27 of histone H3 (H3K27me3), a mark strongly associated with gene repression. csic.esoup.commdpi.com While PRC2 deposits the H3K27me3 mark, PRC1, through its Su(z)2/Psc and Sce components, catalyzes H2A monoubiquitination (H2AK118ub1/H2AK119ub1). nih.govportlandpress.comcsic.esbiorxiv.org
The interaction between PRC1 and PRC2 is complex and involves reciprocal regulation and recruitment mechanisms. H3K27me3 deposited by PRC2 can be recognized by canonical PRC1 complexes, helping to recruit or stabilize them at target loci. mdpi.com Conversely, H2AK119ub1 deposited by PRC1 can influence PRC2 activity and recruitment. Loss of H2AK119ub1 can lead to displacement of PRC2 activity and reduced H3K27me3 deposition. biorxiv.orgresearchgate.net Some components of PRC2, such as JARID2, have been shown to have affinity for H2AK119ub1, suggesting a mechanism for PRC2 recruitment or stabilization by this mark. biorxiv.org
Beyond PRC2, Su(z)2 and PRC1 can interact with or influence other epigenetic regulatory complexes and factors. For instance, the Polycomb repressive deubiquitinase (PR-DUB) complex, containing Calypso and ASX, acts in opposition to PRC1 by removing the H2AK118ub1/H2AK119ub1 mark. portlandpress.commdpi.com This interplay between ubiquitination and deubiquitination is crucial for fine-tuning PcG-mediated repression. Su(z)2 has also been implicated in genetic interactions with other factors, such as those involved in neuronal phenotypes sdbonline.org and the regulation of E2F1, a key cell cycle regulator, suggesting broader roles in development and potentially disease. oup.com
| Complex/Protein | Interaction with Su(z)2/PRC1 | Functional Consequence |
| PRC2 | Interplay, Recruitment | PRC1 (with Su(z)2) influences PRC2 recruitment; H2AK119ub1 affects PRC2 activity/binding. biorxiv.orgresearchgate.netoup.com |
| PR-DUB | Antagonism | Removes H2AK118ub1/H2AK119ub1 deposited by PRC1. portlandpress.commdpi.com |
| E2F1 | Regulation | Su(z)2 can influence E2F1 levels and cell proliferation. oup.com |
Biological Roles of Su Z 2 Protein in Developmental Processes
Contribution to Embryonic Development and Patterning
Su(z)2, as a Polycomb group (PcG) protein, is involved in maintaining the silenced state of target genes, including homeotic (Hox) genes, which are critical for establishing the body plan during embryonic development. flybase.orgbiologists.combiologists.com While PcG proteins are not required for the initiation of repression, they are essential for maintaining it throughout later developmental stages. uniprot.org Studies in Drosophila have shown that Su(z)2 function is required throughout development to maintain the repressed state of Hox genes. biologists.com Mutations in PcG genes, including Su(z)2, can lead to misexpression of Hox genes and result in homeotic transformations. biologists.combiologists.com The precise spatial and temporal expression of Hox genes, controlled in part by PcG proteins like Su(z)2, is fundamental for proper embryonic patterning. biologists.comelifesciences.org
Role in Organogenesis and Tissue Morphogenesis
Su(z)2 has been implicated in organogenesis and tissue morphogenesis. In Drosophila, adhesive pad differentiation, a process involving tissue morphogenesis, depends on the Polycomb group gene Su(z)2. researchgate.netbiologists.comoup.comresearchgate.net A mutation in Su(z)2, caused by a transposon insertion, leads to malformed adhesive pad structures and affects the fly's climbing ability. researchgate.netbiologists.comresearchgate.net This suggests a role for Su(z)2 in the molecular mechanisms underlying the differentiation of these adhesive structures. biologists.comresearchgate.net While the precise role of Su(z)2 in setae differentiation is still being investigated, these findings highlight the importance of Drosophila genetics for studying adhesive structure morphology and development. biologists.com
Regulation of Cell Fate Determination and Differentiation
Polycomb group proteins, including Su(z)2, are important regulators of cell fate determination and differentiation. nih.govnih.govembopress.org They contribute to establishing precise gene expression patterns that guide cells towards specific lineages. embopress.orgelifesciences.org In the context of stem cells, PcG proteins play a role in regulating the balance between self-renewal and differentiation. nih.gov For example, in Drosophila, PcG proteins have been shown to regulate the differentiation of spermatogonial cells in the testis. sdbonline.org Epigenetic mechanisms, involving proteins like Su(z)2, are crucial for setting and maintaining cell fate during development. royalsocietypublishing.orgbiorxiv.org
Maintenance of Somatic Stem Cell Identity and Proliferative Control
Su(z)2, along with other PRC1 components like Posterior sex combs (Psc), is essential for maintaining the identity and regulating the proliferative capacity of somatic stem cells in Drosophila. nih.govnih.govplos.org These proteins act as transcriptional repressors that regulate important genes in stem cell lineages. nih.govnih.gov
Restriction of Cell Proliferation in Specific Lineages
Psc and Su(z)2 function redundantly and cell-autonomously to restrict the proliferation of Cyst Stem Cells (CySCs) in the Drosophila testis. nih.govnih.govplos.org Loss of function of both Psc and Su(z)2 in the CySC lineage results in abnormal proliferation and the formation of large aggregates of mutant cells. nih.govnih.govplos.org This indicates that Su(z)2 is crucial for controlling cell proliferation in this specific somatic stem cell lineage. nih.govnih.govplos.org
Role as a Tumor Suppressor in Stem Cell Niches
Su(z)2, in conjunction with Psc, acts as a tumor suppressor in the CySC lineage in Drosophila testes. nih.govnih.govplos.orgresearchgate.net Loss of function of these proteins leads to tumorigenesis in the CySC lineage, which can non-cell autonomously interfere with the maintenance of Germline Stem Cells (GSCs) by displacing them from their niche. nih.govnih.govplos.org This tumor suppressor activity is linked to their role in repressing the expression of genes like the Hox gene Abdominal-B (Abd-B), which is misexpressed in the absence of functional Psc and Su(z)2, contributing to abnormal somatic identity and uncontrolled proliferation. nih.govnih.govplos.org The tumor suppressor role of PRC1 components, including Psc/Su(z)2, has also been identified in adult Drosophila intestinal stem cells, where their loss of function can lead to the formation of malignant cell clusters. biorxiv.org
Data Table: Summary of Su(z)2 Protein Roles in Drosophila Development
| Developmental Process | Role of this compound | Associated Phenotypes/Findings |
| Embryonic Development and Patterning | Maintains repressed state of Hox genes; involved in establishing body plan. flybase.orgbiologists.combiologists.com | Mutations cause Hox gene misexpression and homeotic transformations. biologists.combiologists.com |
| Organogenesis and Tissue Morphogenesis | Required for adhesive pad differentiation. researchgate.netbiologists.comoup.comresearchgate.net | Gain-of-function mutation leads to malformed adhesive pads and climbing disability. researchgate.netbiologists.comresearchgate.net |
| Cell Fate Determination and Differentiation | Regulates the balance between self-renewal and differentiation; establishes cell fate. nih.govnih.govembopress.org | Involved in differentiation of spermatogonial cells. sdbonline.org |
| Somatic Stem Cell Proliferative Control | Restricts proliferation of Cyst Stem Cells (CySCs) in testes. nih.govnih.govplos.org | Loss of function leads to abnormal proliferation and aggregate formation in CySCs. nih.govnih.govplos.org |
| Tumor Suppression in Stem Cell Niches | Acts as a tumor suppressor in the CySC lineage. nih.govnih.govplos.orgresearchgate.net | Loss of function causes tumorigenesis in CySCs and non-cell autonomous GSC displacement; represses Abd-B. nih.govnih.govplos.orgresearchgate.net |
Su Z 2 Protein in Disease Pathogenesis: Mechanistic Understanding
Molecular Mechanisms in Cancer Development and Progression
PcG proteins, including Su(z)2, have been linked to cancer development and progression through their involvement in regulating cell proliferation, gene expression, and interactions with key signaling pathways. Misregulation of PcG protein levels has been associated with various human cancers. biorxiv.org
Antagonism of Myc Auto-Repression
Su(z)2 has been shown to antagonize the auto-repression of Myc in Drosophila. nih.govsemanticscholar.orgplos.org Myc protein typically represses the expression of its own gene, a process that requires Polycomb. nih.govplos.org Upon depletion of Polycomb, levels of Su(z)2 can increase dramatically, interfering with Myc auto-repression. nih.govplos.org This interference leads to increased Myc levels and subsequent trans-activation of Myc target genes. nih.govplos.org This suggests that Su(z)2 can enhance the potency of Myc activity by disrupting its negative feedback loop, potentially contributing to the loss of Myc auto-repression observed in many tumor cell lines. nih.govplos.org
Data illustrating the effect of Su(z)2 on Myc auto-repression in Drosophila embryos:
| Condition | Myc Auto-Repression | Su(z)2 Levels | Overall Myc Levels | Myc Activation Targets |
| Wild Type Embryo | Present | Normal | Normal | Normal Activation |
| Polycomb Depletion | Lost | Increased | Increased | Increased Activation |
| Ectopic Myc + Ectopic Su(z)2 | Failed | Increased | Increased | Dramatic Activation |
This table summarizes findings indicating that increased Su(z)2 levels correlate with the loss of Myc auto-repression and elevated Myc activity. nih.govplos.org
Contribution to Cellular Hyperproliferation
Loss of function of certain PcG genes, including Psc-Su(z)2 in Drosophila, has been shown to result in cellular hyperproliferation in specific tissues like imaginal discs. sdbonline.org This contrasts with phenotypes observed in other developmental contexts, highlighting the context-dependent roles of PcG proteins. sdbonline.org Studies in Drosophila intestinal stem cells have also shown that loss of Psc and Su(z)2 function can lead to the formation of aggregates of mutant cells that proliferate abnormally and display abnormal somatic identity. nih.gov Depleting Su(z)2 in cultured Drosophila cells can restore cell-proliferation defects caused by the reduction of dE2F1 by elevating dE2f1 levels, suggesting a role for the Polycomb group in regulating cell proliferation by repressing the transcription of dE2f1 and certain dE2F1 target genes. dntb.gov.uaharvard.edu
Interactions with Oncogenic and Tumor Suppressor Pathways
Su(z)2, as a component of PRC1, interacts with various pathways relevant to cancer. Loss of core PRC1 components, including Psc and Su(z)2, has been identified as crucial tumor suppressors in the adult Drosophila intestine. biorxiv.orgbiorxiv.org Loss of function, even transient, in adult intestinal stem cells can lead to the loss of stem cell identity and the formation of JAK/STAT-mediated malignant cell clusters. biorxiv.org The JAK-STAT signaling pathway is strongly activated in PRC1 mutant tissue due to the transcriptional upregulation of Unpaired (Upd) family ligands, which are direct targets of PcG-mediated repression. researchgate.net Ectopic JAK-STAT activity is sufficient to induce overproliferation, and reducing its activity suppresses the PRC1 mutant tumor phenotype. researchgate.net This indicates that PcG proteins can directly restrict growth by silencing mitogenic signaling pathways. researchgate.net
Mechanistic Links to Aging and Longevity
Epigenetic factors, including PcG proteins like Su(z)2, are increasingly recognized for their influence on aging and lifespan. orscience.runih.gov
Negative Regulation of Longevity in Drosophila melanogaster
Studies in Drosophila melanogaster have reported that epigenetic factors like Polycomb (Pc) and Suppressor of zeste (Su(z)2) negatively regulate longevity. orscience.runih.gov Mutations in PRC1 components such as Pc and Su(z)2 have been found to increase fly survival. nih.govresearchgate.net Ubiquitous knockdown of Su(z)2 has also been shown to extend the lifespan of Drosophila. ucl.ac.uk This suggests that the normal function of Su(z)2 contributes to the limitation of lifespan in Drosophila.
Tissue-Specific Effects on Lifespan (e.g., Fat Body)
The effect of Su(z)2 on lifespan in Drosophila appears to be tissue-specific. nih.govdntb.gov.uaresearchgate.net Knockdown of Su(z)2 in the fat body, but not in muscle or brain tissues, has been shown to enhance lifespan. nih.govdntb.gov.uaresearchgate.net This indicates that Su(z)2's influence on longevity is mediated through its function in specific peripheral tissues like the fat body, which plays a crucial role in metabolism and energy homeostasis. cdnsciencepub.commdpi.com The mechanisms underlying this tissue-specific effect may involve pathways independent of the canonical PRC1 functions. nih.gov
Influence on Oxidative Stress Response Pathways
Research into the function of the Su(z)2 protein has provided insights into its potential influence on oxidative stress response pathways, particularly within the context of aging and longevity. Studies conducted in Drosophila melanogaster have indicated a link between Su(z)2 and the regulation of lifespan, hypothesizing that this effect may involve pathways distinct from its established roles within the Polycomb repressive complex 1 (PRC1). nih.govresearchgate.net
Specifically, mutations affecting components of the Polycomb group (PcG), including Su(z)2, have been observed to impact the aging process in Drosophila, with perturbations often associated with a retardation in aging. nih.gov Notably, mutations in PRC1 components such as Polycomb (Pc) and Su(z)2 have been shown to increase fly survival. nih.gov This effect appears to be tissue-specific, as knockdown of Su(z)2 in fat body tissue enhanced lifespan, while knockdown in muscle or brain tissues did not yield the same result. nih.gov
These findings lead to the hypothesis that Su(z)2, along with Pc, may influence lifespan through mechanisms independent of their canonical PRC1 functions, with differential impacts on the response to oxidative stress. nih.govresearchgate.net Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a significant factor in aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic conditions. dovepress.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com Cellular defense systems involve a complex interplay of enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants. frontiersin.orgnih.govfrontiersin.orgnih.govjmb.or.krspandidos-publications.comfrontiersin.org Pathways such as the Nrf2 pathway are crucial in orchestrating the expression of these antioxidant enzymes and other protective proteins in response to oxidative insults. frontiersin.orgspandidos-publications.commdpi.comoncotarget.com
While the Drosophila studies suggest an influence of Su(z)2 on oxidative stress response as a potential mechanism for its effects on longevity, detailed molecular data elucidating the precise pathways and interactions through which Su(z)2 exerts this influence are limited in the currently available research. The exact nature of how Su(z)2 modulates the balance between pro-oxidant and antioxidant factors or interacts with key regulators of the oxidative stress response, such as the Nrf2 pathway or specific antioxidant enzymes, requires further investigation.
Although specific quantitative data directly demonstrating the impact of Su(z)2 manipulation on oxidative stress markers or the expression/activity of antioxidant enzymes was not extensively detailed in the reviewed literature, future research could aim to quantify such changes. An example of how such data might be presented in a research context is shown below, illustrating potential parameters that could be measured to assess the influence of Su(z)2 on oxidative stress.
Hypothetical Data: Impact of Su(z)2 Modulation on Oxidative Stress Markers in a Model System
| Experimental Group | ROS Levels (Relative Units) | SOD Activity (Units/mg protein) | Catalase Activity (Units/mg protein) | MDA Levels (µM) |
|---|---|---|---|---|
| Control | 1.00 ± 0.15 | X ± SD | Y ± SD | Z ± SD |
| Su(z)2 Knockdown | Decrease observed in some studies nih.gov | Potential increase hypothesized | Potential increase hypothesized | Potential decrease hypothesized |
| Su(z)2 Overexpression | Potential increase hypothesized | Potential decrease hypothesized | Potential decrease hypothesized | Potential increase hypothesized |
Research Methodologies and Experimental Models for Su Z 2 Protein Studies
Genetic Perturbation Techniques
Genetic perturbation techniques are fundamental to understanding the in vivo role of Su(z)2 protein by altering its genetic locus or expression levels.
Targeted Mutagenesis (e.g., P-element Insertion)
Targeted mutagenesis, including techniques like P-element insertion in Drosophila, has been instrumental in generating alleles of genes like Su(z)2 to study their function. P-elements are transposable elements that can insert into genes, disrupting their function or altering their expression. Studies involving P-element mutagenesis screens have identified mutations in Su(z)2 that modify phenotypes related to gene expression and development. For instance, P-element insertion has been used to isolate alleles of genes, and mobilizing P elements can lead to insertions at various genomic locations, influencing gene expression or causing mutations. oup.combiologists.comresearchgate.netescholarship.org The insertion site of a P element can strongly influence the effect on gene expression. researchgate.netnih.gov Suppressor of zeste 2 (Su(z)2) mutations have been shown to suppress the repression of a P[white duplicated] transgene in Drosophila. researchgate.netnih.gov
RNA Interference (RNAi) and Gene Knockdown
RNA interference (RNAi) is a powerful technique used to reduce or "knock down" the expression of specific genes by targeting their mRNA for degradation. nih.govlicorbio.com This method allows researchers to study the phenotypic consequences of reduced Su(z)2 levels. RNAi has been used in Drosophila studies to investigate the role of Su(z)2. For example, depleting Su(z)2 in cultured Drosophila cells has been shown to restore cell proliferation defects caused by the reduction of dE2F1 by elevating dE2f1 levels. dntb.gov.ua RNAi can be triggered by double-stranded RNA (dsRNA), which is processed into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to the target mRNA. nih.govacs.org Quantitative Western blotting and In-Cell Western Assays can be used to confirm the impact of RNAi on protein levels. licorbio.com
CRISPR/Cas9-mediated Gene Editing
CRISPR/Cas9 technology provides a precise tool for targeted gene editing, allowing for knockout, insertion, or modification of the Su(z)2 gene sequence. This system utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific genomic location, creating double-strand breaks that can be repaired through cellular mechanisms, leading to targeted mutations. acs.orgfrontiersin.orgmdpi.comnih.gov CRISPR/Cas9 has become widely used for gene editing in various organisms due to its efficiency and ease of use. frontiersin.org While general applications of CRISPR/Cas9 for gene knockout and editing are well-established, specific detailed findings on CRISPR/Cas9-mediated editing of the Su(z)2 gene in the provided search results are limited. However, the technology's capability for targeted mutagenesis makes it a relevant tool for future Su(z)2 research.
Biochemical and Biophysical Characterization Assays
Biochemical and biophysical assays are essential for understanding the molecular properties of purified this compound and its interactions with other molecules, such as DNA and chromatin components. nih.govnih.govaacrjournals.orgresearchgate.netfrontiersin.org
DNA Binding Assays
DNA binding assays are used to determine if this compound can directly interact with DNA and to quantify the affinity of this interaction. Filter binding assays are one method used to measure protein-DNA binding. nih.govcsic.es Studies have shown that Su(Z)2 can bind DNA. nih.gov Specifically, the C-terminal region of Su(Z)2 has been shown to bind DNA, while the N-terminal region does not. nih.gov The apparent dissociation constant (Kd) for the binding of the Su(Z)2-C region to DNA has been calculated. nih.gov
Table 1: DNA Binding Activity of this compound Regions
| Protein Region | DNA Binding Activity | Apparent Kd for DNA |
| Full-length Su(Z)2 complex | Active | 9.47 ± 1.46 nM (total concentration) nih.gov |
| Su(Z)2-N (N-terminal) | Minimally active / Not active nih.gov | Minimally active (2.2% ± 0.5%) nih.gov |
| Su(Z)2-C (C-terminal) | Active nih.gov | 0.17 ± 0.05 nM (active concentration) nih.gov |
| Su(Z)2-N ΔPh complex | Minimally active nih.gov | Minimally active (1.5% ± 0.1%) nih.gov |
Note: Active concentration refers to the concentration adjusted for the fraction of protein capable of binding DNA. nih.gov
In Vitro Chromatin Compaction and Remodeling Inhibition Assays
These assays assess the ability of this compound to influence chromatin structure and the activity of chromatin remodeling complexes. Restriction Enzyme Accessibility (REA) assays are commonly used to measure the inhibition of chromatin remodeling. nih.govnih.govpnas.org In REA assays, chromatin remodeling factors like Swi/Snf expose hidden restriction sites in nucleosomal DNA, making them accessible to restriction enzymes. nih.govpnas.org The presence of proteins that inhibit remodeling reduces the accessibility of these sites. Su(Z)2 has been shown to inhibit Swi/Snf-mediated chromatin remodeling of nucleosomal arrays. nih.gov The C-terminal region of Su(Z)2 is involved in inhibiting chromatin remodeling. nih.gov Studies comparing Su(Z)2 and its homolog PSC have shown that both can inhibit chromatin remodeling on nucleosomal arrays. nih.govnih.gov
Table 2: Inhibition of Chromatin Remodeling by Su(Z)2 and Related Complexes
| Protein or Complex | Substrate | Inhibition of Chromatin Remodeling | 50% Inhibition (protein/nuc ratio) |
| Full-length Su(Z)2 complex | Nucleosomal arrays | Inhibits Swi/Snf-mediated remodeling nih.gov | |
| Su(Z)2-N (N-terminal) | Nucleosomal arrays | Less efficient than full-length nih.gov | |
| Su(Z)2-C (C-terminal) | Nucleosomal arrays | Inhibits chromatin remodeling nih.gov | |
| Su(Z)2-N ΔPh complex | Nucleosomal arrays | Less efficient than full-length nih.gov | |
| PSC | Nucleosomal arrays | Inhibits Swi/Snf-mediated remodeling nih.govnih.gov | |
| PRC1 | Nucleosomal arrays | Inhibits chromatin remodeling sdbonline.org | ~1 nM sdbonline.org |
| PCC (PRC1 core complex) | Nucleosomal arrays | Inhibits chromatin remodeling sdbonline.org | ~2-4 nM sdbonline.org |
These biochemical assays provide crucial insights into the direct molecular activities of this compound and its role in modulating chromatin structure, a key function of Polycomb group proteins.
Protein Purification and Reconstitution
Studies on this compound often involve its purification and reconstitution to understand its biochemical activities and complex formation. Recombinant protein technology is frequently used to express Su(z)2, often in systems like Sf9 cells using baculovirus expression. nih.gov Purification of tagged Su(z)2, such as FLAG-tagged Su(z)2, allows for the isolation of the protein and associated complexes. nih.gov
Reconstitution experiments are crucial for studying the functional interactions of Su(z)2 with other proteins, particularly within the Polycomb Repressive Complex 1 (PRC1). Co-expression and co-purification of FLAG-Su(z)2 with other PRC1 components like Ph, Pc, and dRING1 in Sf9 cells have demonstrated that Su(z)2 can form a complex with these proteins. nih.gov This reconstituted complex contains roughly stoichiometric amounts of the constituent proteins, confirmed by Western blot analysis. nih.gov
Biochemical assays using purified and reconstituted Su(z)2 or Su(z)2-containing complexes are employed to evaluate their activities, such as DNA binding, chromatin compaction, and inhibition of chromatin remodeling. nih.gov For instance, filter binding assays with radiolabeled DNA fragments are used to determine the DNA binding affinity of Su(z)2 or its domains. nih.gov Restriction enzyme accessibility (REA) assays and electrophoretic mobility shift assays (EMSAs) are utilized to assess the effects of Su(z)2 on chromatin structure and nucleosome remodeling. nih.gov
Studies have shown that the nonhomologous C-terminal region [Su(Z)2-C] of Su(z)2 is sufficient for DNA binding and inhibition of chromatin remodeling, while the N-terminal homology region [Su(Z)2-N] mediates complex formation with other PcG proteins. nih.gov
| Su(z)2 Domain | Activity |
| N-terminal | Mediates complex formation |
| C-terminal | DNA binding, Inhibits chromatin remodeling |
Cellular and Imaging-Based Approaches
Cellular and imaging-based approaches are vital for studying the localization, interactions, and functional consequences of this compound in a biological context.
Immunofluorescence microscopy is a common technique used to determine the subcellular localization of this compound. This involves fixing cells or tissues, permeabilizing them, and then using antibodies specific to Su(z)2 to detect its presence. nih.gov The antibodies are typically conjugated to fluorescent dyes or detected using fluorescently labeled secondary antibodies, allowing visualization under a fluorescence microscope. Co-localization studies with antibodies against other proteins, such as other PcG proteins, can reveal protein-protein associations and complex formation within cells. sdbonline.org
Live-cell imaging techniques allow for the visualization of protein dynamics and localization in real-time in living cells. While direct live-cell imaging of endogenous Su(z)2 might be challenging, strategies involving fluorescent protein fusions or antibody-based probes can be employed. frontiersin.orguni-heidelberg.dersc.orgacs.org For instance, fusing fluorescent proteins like GFP to Su(z)2 or its interacting partners allows their visualization in living cells. uni-heidelberg.de Advances in antibody-based fluorogenic probes are also being explored for real-time imaging of proteins. rsc.org
Immunohistochemical detection of Su(z)2 and other PcG proteins on Drosophila polytene chromosomes has shown that Su(z)2 co-localizes with proteins like Polycomb and Polyhomeotic at numerous sites, suggesting their cooperative action on target genes. sdbonline.org
Reporter gene assays are widely used to study the transcriptional regulatory activity of proteins like Su(z)2. thermofisher.comnottingham.ac.uk These assays involve linking a reporter gene, such as luciferase, beta-galactosidase, or Green Fluorescent Protein (GFP), to a promoter or regulatory sequence of interest. thermofisher.comnottingham.ac.uk This construct is then introduced into cells. The expression level of the reporter gene, which can be easily measured by detecting the reporter protein's enzymatic activity or fluorescence, serves as an indicator of the transcriptional activity mediated by the regulatory sequence and any proteins binding to it, including Su(z)2. thermofisher.comnottingham.ac.uk
To study the repressive function of Su(z)2, a regulatory region known to be targeted by Su(z)2 or PRC1 can be placed upstream of a reporter gene. If Su(z)2 binds to this region and represses transcription, the reporter gene expression will be reduced. Conversely, depletion or mutation of Su(z)2 that leads to derepression of the target gene would result in increased reporter gene expression. plos.org
Reporter gene assays have been used to demonstrate the repressive capabilities of PcG proteins. For example, linking Polycomb response elements (PREs), which are target sites for PcG proteins, to a reporter gene allows for the assessment of PcG-mediated silencing. mpg.de Studies using LexA fusion proteins, where Su(z)2 is fused to a DNA-binding domain like LexA to target it to a specific promoter containing LexA operators upstream of a reporter gene, have shown that Su(z)2 can act as a potent repressor when targeted to loci. sdbonline.orgplos.org
Immunofluorescence and Live-Cell Imaging
Model Organisms in Su(z)2 Research
Model organisms have been instrumental in elucidating the function of this compound, particularly due to its role in developmental processes and gene silencing.
Drosophila melanogaster is the primary genetic model organism for studying this compound. pnas.orgbiologists.comnih.govnih.govuni-heidelberg.dersc.orgacs.orgthermofisher.comnottingham.ac.ukplos.orgmdpi.comnih.govmdpi.comresearchgate.netwikipedia.orgnih.govmdpi.comnih.govwikipedia.orguni-freiburg.demsu.edufrontiersin.orgharvard.edunih.gov Su(z)2 was initially identified in Drosophila as a Polycomb group (PcG) gene, known for maintaining the silenced state of repressed target genes, including homeotic (Hox) genes. biologists.commdpi.com
Genetic studies in Drosophila using mutants have provided significant insights into Su(z)2 function. For example, mutations in the Su(z)2 gene have been shown to affect various developmental processes. A study identified a Drosophila mutant with malformed adhesive organs and a complete loss of climbing ability on smooth surfaces, caused by a P-element insertion into the Su(z)2 gene locus. biologists.comresearchgate.net This mutation resulted in an artificial Su(z)2 transcript, likely causing a gain-of-function phenotype and deregulation of target genes involved in adhesive organ differentiation. biologists.com
Drosophila has also been used to study the interaction of Su(z)2 with other PcG proteins and its role in PRC1 complex formation in vivo. Co-immunoprecipitation experiments from Drosophila nuclear extracts have provided evidence for Su(z)2 being part of a PRC1-like complex. nih.gov Furthermore, studies in Drosophila eye imaginal discs have revealed a tumor suppressive activity for PRC1 components, including Psc-Su(z)2, mediated by the repression of the JAK/STAT signaling pathway ligand, Unpaired (Upd). Mutations in PRC1 components cause hyperproliferation and deregulation of epithelial architecture in imaginal discs.
Genetic analysis in Drosophila has also explored the functional redundancy between Psc and Su(z)2. While mutations in Psc or Su(z)2 alone might not always show a proliferation phenotype in eye mosaic clones, the deficiency deleting both genes exhibits a strong overgrowth phenotype, suggesting functional overlap in growth control.
While Drosophila is the primary model for Su(z)2 itself, studies in mammalian cell lines and animal models focus on its homologs, such as the human transcriptional repressor and tumor suppressor Mel-18 (PCGF2) and BMI1 (PCGF4), which are mammalian counterparts of Drosophila PSC and Su(z)2. biologists.commdpi.com These studies investigate the conserved functions of PcG proteins in mammals.
Mammalian cell lines are used for biochemical and cellular studies of Su(z)2 homologs. This includes investigating their inclusion in mammalian PRC1 complexes, their interaction with other proteins, and their effects on gene expression and cellular processes. mdpi.com Techniques like protein purification from mammalian cell lysates and reconstitution of mammalian PRC1 complexes are employed. frontiersin.org
Animal models, particularly mice, are used to study the roles of Su(z)2 homologs in development and disease. Knockout mouse models for subunits of mammalian PRC1, including those containing PCGF2 (Mel-18) and PCGF4 (BMI1), have revealed essential functions in mammalian development, with homozygous null mutations often resulting in lethality or infertility. mdpi.com These models help to understand the in vivo roles of these proteins in processes like embryogenesis, cell-fate decision making, and the maintenance of homeotic gene expression patterns, mirroring the functions observed in Drosophila. mdpi.com
Studies in mammalian systems have shown that mammalian PcG proteins have similar roles to their Drosophila counterparts in maintaining homeotic gene expression patterns. mdpi.com Transgenic constructs expressing mammalian PcG proteins can sometimes rescue mutations in their homologous genes in Drosophila, highlighting the functional conservation across species. mdpi.com
Drosophila melanogaster as a Primary Genetic Model
Advanced Omics Technologies for Comprehensive Analysis
Advanced omics technologies, such as ChIP-seq and RNA-seq, are instrumental in providing a comprehensive understanding of the molecular functions of proteins like Su(z)2 on a genome-wide scale. These techniques allow researchers to map protein-DNA interactions and quantify global gene expression changes, respectively.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genomic Localization
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genomic regions bound by a specific protein, such as Su(z)2, in living cells. The method involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., Su(z)2) to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced, and the sequences are mapped back to the genome to identify the protein's binding sites frontiersin.orgbiologists.com.
ChIP-seq studies have been employed to map the genomic localization of Su(z)2 in Drosophila. These studies reveal that Su(z)2, as a component of PRC1, binds to specific regulatory regions, often referred to as Polycomb Response Elements (PREs), as well as other genomic locations oup.comnih.gov. The binding of Su(z)2 to these sites is associated with the recruitment of other PcG proteins and the establishment of repressive chromatin marks, such as histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) flybase.orgoup.comresearchgate.net. Analysis of ChIP-seq data can provide detailed maps of Su(z)2 occupancy across the genome, highlighting its potential target genes and regulatory networks. For instance, studies have shown a correlation between the binding patterns of Su(z)2 and other PRC2 components like Su(z)12 at transcription start sites (TSSs) researchgate.net.
Transcriptomics (RNA-seq) for Gene Expression Profiling
Transcriptomics, particularly using RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression levels in a given sample cd-genomics.comembopress.org. By quantifying the abundance of mRNA transcripts, RNA-seq provides insights into how the presence or absence, or altered levels, of a protein like Su(z)2 can affect the global transcriptional landscape cd-genomics.comoup.com.
RNA-seq experiments in Drosophila have been used to investigate the impact of Su(z)2 on gene expression. These studies can identify genes that are misregulated in Su(z)2 mutants or upon depletion of Su(z)2. Given Su(z)2's role in transcriptional repression as part of PRC1, RNA-seq data often reveals the upregulation of target genes that are normally silenced by PcG complexes flybase.orgoup.com. For example, studies have linked Su(z)2 to the regulation of genes involved in cell proliferation, such as E2F1, and its depletion can lead to increased levels of these transcripts oup.com. Additionally, RNA-seq can help to understand the broader regulatory networks in which Su(z)2 participates by identifying pathways and biological processes enriched among the differentially expressed genes researchgate.netstring-db.orgsdbonline.org.
Protein-Protein Interaction Mapping (e.g., Co-immunoprecipitation, Mass Spectrometry, STRING Database Analysis)
Understanding the protein-protein interactions of Su(z)2 is crucial for elucidating its molecular function and how it assembles into complexes like PRC1. Various techniques are employed for mapping these interactions.
Co-immunoprecipitation (Co-IP) is a widely used technique to identify proteins that physically interact with a target protein in a cellular extract thermofisher.comnih.gov. In a Co-IP experiment, an antibody specific to Su(z)2 is used to precipitate Su(z)2 and any proteins bound to it. The precipitated complex is then analyzed, often by Western blot or Mass Spectrometry, to identify the interacting partners thermofisher.comnih.gov. Co-IP experiments have provided evidence that Su(z)2 exists in complexes with other core PRC1 components, including Polycomb (Pc), Polyhomeotic (Ph), and Sex combs extra (Sce)/dRing1 nih.gov. These studies have been instrumental in defining the composition of Su(z)2-containing PRC1 variants nih.gov.
Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins in a complex mixture escholarship.orgembopress.orgnih.gov. When coupled with affinity purification techniques like Co-IP, MS can identify proteins that co-purify with a bait protein, thereby revealing potential interaction partners escholarship.orgembopress.orgnih.gov. Mass spectrometry has been used to identify proteins that interact with Pc, a known interactor of Su(z)2, providing indirect evidence for Su(z)2 interactions within the PRC1 complex researchgate.net. Advances in MS-based approaches, including techniques like cross-linking mass spectrometry, allow for the mapping of protein interaction networks on a larger scale acs.orgpnas.org.
Bioinformatic databases, such as the STRING database, integrate various sources of protein interaction data, including experimental data, curated databases, text mining, and computational predictions (e.g., co-expression, gene neighborhood, gene fusion) researchgate.netoup.comnih.gov. Analyzing Su(z)2 in databases like STRING can provide a comprehensive view of its known and predicted interaction network string-db.orgresearchgate.net. The STRING database shows interactions between Su(z)2 and other PcG proteins, supporting the experimental findings from Co-IP and MS studies string-db.org. These databases serve as valuable resources for generating hypotheses about protein function and identifying potential new interaction partners for further experimental validation researchgate.net.
Future Directions and Unresolved Questions in Su Z 2 Protein Research
Comprehensive Elucidation of the Su(z)2 Interactome and Functional Networks
A key area for future research involves fully mapping the protein-protein interaction network of Su(z)2. While it is known to form a functional PRC1-like core complex with other PcG proteins such as Polycomb (Pc), Polyhomeotic (Ph), and dRING1 (Sce), the complete spectrum of its interacting partners and the dynamics of these interactions in different cellular contexts are not yet fully understood. nih.govsdbonline.orguniprot.org Elucidating the comprehensive interactome will help define the various protein complexes Su(z)2 participates in beyond the canonical PRC1 and reveal how these associations contribute to its diverse functions. biorxiv.org Understanding the functional networks in which Su(z)2 operates, including its downstream effectors and upstream regulators, is crucial for a complete picture of its role in transcriptional regulation and chromatin dynamics. Advanced proteomic techniques, such as BioID-derived proximity interactome mapping, could be instrumental in this endeavor. mdpi.com
High-Resolution Structural-Functional Characterization of Su(z)2 Domains
Although the N-terminal homology region (HR) and the C-terminal region (CTR) of Su(z)2 have been broadly implicated in protein interaction and chromatin modulation, respectively, a high-resolution structural understanding of these domains is lacking. oup.comnih.govnih.gov Detailed structural analyses, potentially using techniques like X-ray crystallography, cryo-electron microscopy, or advanced computational modeling, are needed to precisely map interaction surfaces within the HR and understand how the intrinsically disordered nature predicted for parts of the CTR contributes to its function in DNA binding and chromatin inhibition. nih.govpnas.orgdntb.gov.uamdpi.comucl.ac.uk Correlating these structural insights with functional assays will provide a detailed understanding of how specific amino acid residues and domains contribute to Su(z)2 activity and its interaction with other proteins and chromatin. researchgate.net
Understanding the Context-Dependent and Cell-Type Specificity of Su(z)2 Function
The function of PcG proteins, including Su(z)2, is known to be highly context-dependent and can vary significantly between different cell types and developmental stages. sdbonline.orgmdpi.com Future research should focus on dissecting how the activity and targeting of Su(z)2 are regulated in a context-specific manner. This includes investigating how different cellular signaling pathways, transcription factors, and chromatin landscapes influence Su(z)2 localization and function. mdpi.comaacrjournals.org Studies employing cell-type-specific genetic manipulations and high-resolution genomic approaches like ChIP-seq in various Drosophila tissues and developmental time points are necessary to understand the nuances of Su(z)2 function beyond broadly studied contexts.
Investigating the Differential Roles and Regulation of Su(z)2 Isoforms
While the initial characterization of Su(z)2 primarily focused on a single form, the potential existence and functional significance of different Su(z)2 isoforms remain an open question. Alternative splicing is a common mechanism to generate protein diversity with distinct functions. ahajournals.orgnih.govnih.govmdpi.comoncotarget.com Identifying whether Su(z)2 gives rise to different isoforms through alternative splicing or other mechanisms, characterizing their expression patterns across development and in different tissues, and investigating their specific protein interactions and functional roles would be crucial. diva-portal.org Understanding how the production and activity of these potential isoforms are regulated would add another layer of complexity to the understanding of Su(z)2 function.
Dissecting the Cross-Talk between Su(z)2 and Other Chromatin Remodelers and Epigenetic Modifiers
PcG proteins function within a complex network of chromatin regulatory proteins, including other chromatin remodelers and epigenetic modifiers. pnas.orgsdbonline.org Future studies should aim to dissect the intricate cross-talk between Su(z)2 and these other factors. This includes understanding how Su(z)2 activity is influenced by or influences the action of ATP-dependent chromatin remodelers like SWI/SNF, which it is known to inhibit. nih.gov Furthermore, investigating its interplay with histone modifying enzymes (beyond the known association with PRC1 components that interact with H3K27me3) and DNA methylation machinery is essential to understand the integrated nature of epigenetic regulation. sdbonline.orgnih.govwikipedia.org Mapping the dynamic interactions and functional consequences of these interactions will provide insights into how different chromatin regulatory pathways converge to control gene expression.
Exploring Novel Mechanistic Connections to Disease Pathogenesis (excluding clinical applications)
While the role of PcG proteins in development is well-established, their misregulation has been implicated in various diseases, including cancer. pnas.orgmdpi.comaacrjournals.org Future research should explore the specific mechanistic connections between Su(z)2 dysfunction and disease pathogenesis, focusing on the underlying molecular and cellular mechanisms rather than clinical applications or therapeutic development. This could involve investigating how alterations in Su(z)2 expression, mutation, or interaction with other proteins contribute to aberrant gene expression patterns observed in disease states. Studies using model organisms or in vitro systems to model disease-relevant conditions and analyzing the impact on Su(z)2 function and downstream pathways would be valuable. biologists.com Understanding these fundamental mechanistic links could provide a basis for future translational research.
Q & A
Q. What are the key functional domains of Su(z)2 protein, and how can they be experimentally identified?
- Methodological Answer : Functional domains like the RF (N-terminal repression domain) and HTH (helix-turn-helix DNA-binding domain) can be mapped using deletion mutagenesis combined with luciferase reporter assays to assess transcriptional repression activity. For structural validation, X-ray crystallography or cryo-EM can resolve domain architecture, while disorder prediction algorithms (e.g., "Loops or coil," "Hot-loops") help identify intrinsically disordered regions . Evidence from truncation mutants (e.g., Su(z)2^4-31, Su(z)2^s95) highlights residues critical for interactions with Polycomb group proteins .
Q. What experimental techniques are recommended for studying this compound-protein interactions in Polycomb Repressive Complex 1 (PRC1)?
- Methodological Answer : Use co-immunoprecipitation (Co-IP) with antibodies targeting Su(z)2 and PRC1 subunits (e.g., Polyhomeotic, Psc). Yeast two-hybrid screens can identify direct interactors, while BioID proximity labeling captures dynamic interactions in live cells. Cross-reference results with databases like UniProt or the Proteins API to validate known interactions and identify novel partners .
Q. How can researchers validate the role of Su(z)2 in chromatin compaction using in vitro assays?
- Methodological Answer : Employ chromatin compaction assays with reconstituted nucleosomes and recombinant Su(z)2. Monitor changes via atomic force microscopy (AFM) or sedimentation velocity analysis. Pair with histone H2A ubiquitination assays to link Su(z)2’s ubiquitin ligase activity to chromatin structural changes .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in Su(z)2 structural data derived from different prediction models (e.g., ordered vs. disordered regions)?
- Methodological Answer : Integrate multi-method validation: Compare computational predictions (e.g., "Remark 465" vs. "Hot-loops") with experimental data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), which probes solvent accessibility and flexibility. Combine with small-angle X-ray scattering (SAXS) to assess global flexibility in solution. Discrepancies in residue-level disorder (e.g., residues 1–95 in RF domain) may reflect context-dependent folding during DNA binding .
Q. What methodologies are suitable for analyzing Su(z)2’s chromatin-binding dynamics under varying cellular conditions (e.g., differentiation, stress)?
- Methodological Answer : Use CUT&Tag sequencing for high-resolution mapping of Su(z)2 binding sites across conditions. Pair with live-cell imaging of fluorescently tagged Su(z)2 to track real-time localization. For quantitative analysis, apply ITDR (isothermal dose-response) assays to measure binding affinity changes under stress .
Q. How can conflicting data on Su(z)2’s post-translational modifications (PTMs) and their functional impacts be systematically addressed?
- Methodological Answer : Perform phosphoproteomics or ubiquitinomics using LC-MS/MS with enrichment strategies (e.g., TiO2 for phosphopeptides). Validate PTM sites via site-directed mutagenesis (e.g., serine-to-alanine substitutions) and assess phenotypic outcomes in Drosophila genetic models. Cross-reference datasets from resources like PhosphoSitePlus to resolve inconsistencies .
Data Contradiction Analysis and Experimental Design
Q. How should researchers design experiments to reconcile discrepancies between Su(z)2’s in vitro biochemical activity and in vivo phenotypic observations?
- Methodological Answer : Adopt a hierarchical experimental approach:
In vitro : Measure enzymatic activity (e.g., ubiquitination kinetics) using purified components.
In cellulo : Use RNAi knockdown/rescue assays in Su(z)2-null cells to test mutant variants.
In vivo : Validate findings in tissue-specific knockouts (e.g., Drosophila wing imaginal discs). Discrepancies often arise from compensatory mechanisms in vivo, which can be identified via transcriptomic profiling .
Q. What statistical frameworks are recommended for analyzing Su(z)2 ChIP-seq datasets with low signal-to-noise ratios?
- Methodological Answer : Apply peak-calling algorithms (e.g., MACS3) with stringent false-discovery rate (FDR) thresholds (<1%). Use replicate concordance analysis to filter noise, and integrate motif enrichment tools (e.g., MEME Suite) to identify conserved binding motifs. For low-abundance samples, employ spike-in normalization with exogenous chromatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
